![molecular formula C12H8ClFO B1416454 2-Chloro-4-(4-fluorophenyl)phenol CAS No. 860616-69-9](/img/structure/B1416454.png)
2-Chloro-4-(4-fluorophenyl)phenol
Overview
Description
2-Chloro-4-(4-fluorophenyl)phenol is a chemical compound with the formula C6H4ClFO. It has a molecular weight of 146.547 . It is used as an intermediate in the industrial production of several drugs .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been used in the enzymatic production of fluorocatechols . A Schiff base ligand derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature has been synthesized .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The InChI representation of the molecule isInChI=1S/C6H4ClFO/c7-5-3-4 (8)1-2-6 (5)9/h1-3,9H
. Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it has been used in the enzymatic production of fluorocatechols .Physical And Chemical Properties Analysis
This compound is a solid substance with a refractive index of 1.53. It has a boiling point of 88 °C at 4 mmHg and a melting point of 23 °C. The density of the compound is 1.344 g/mL at 25 °C .Scientific Research Applications
Electrooptical Properties and Low Smectic Tendencies
Research by Gray and Kelly (1981) explored the use of laterally substituted phenols, including 2-Chloro-4-(4-fluorophenyl)phenol, in the synthesis of esters with significant nematic ranges. These compounds, particularly when mixed with cyanobiphenyls, exhibit promising electrooptical properties and demonstrate very low smectic tendencies, making them valuable in liquid crystal technology (Gray & Kelly, 1981).
Polymer Synthesis and Characterization
Kaya and Gül (2004) investigated the oxidative polycondensation of a phenol derivative, closely related to this compound, to synthesize and characterize oligomeric phenol derivatives. These compounds displayed high thermal stability and potential for further applications in polymer science (Kaya & Gül, 2004).
Environmental Pollution and Plant Sequestration
A study by Tront and Saunders (2007) used this compound to investigate the fate of halogenated phenols in plants. They utilized NMR spectroscopy to track the metabolization and sequestration of this compound in plant systems, providing insights into environmental pollution and plant-based remediation strategies (Tront & Saunders, 2007).
Chemical Reactivity and Molecular Geometry
Research conducted by Satheeshkumar et al. (2017) focused on the synthesis and characterization of compounds including this compound. They conducted quantum chemical studies to understand the molecular geometry and chemical reactivity, which are critical in designing materials for specific applications (Satheeshkumar et al., 2017).
High-Performance Liquid Chromatographic Analysis
A 1995 study by Landzettel et al. utilized this compound in developing a high-performance liquid chromatographic method. This method aimed at the separation and detection of various phenols, showcasing the compound's utility in analytical chemistry applications (Landzettel et al., 1995).
Safety and Hazards
2-Chloro-4-(4-fluorophenyl)phenol is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, eyeshields, and in a well-ventilated area .
Mechanism of Action
Target of Action
It has been used in the enzymatic production of fluorocatechols , suggesting that it may interact with certain enzymes involved in this process.
Biochemical Pathways
Its use in the production of fluorocatechols suggests that it may play a role in the metabolic pathways of these compounds.
Result of Action
Its use in the enzymatic production of fluorocatechols suggests that it may have a role in the synthesis of these compounds.
properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLZLCJLVEFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653503 | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
860616-69-9 | |
Record name | 3-Chloro-4′-fluoro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860616-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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